Methyl 4-amino-3-bromo-5-methoxybenzoate
Overview
Description
Methyl 4-amino-3-bromo-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Intermediation
- Synthetic Intermediation : Methyl 4-amino-2-methoxybenzoate, closely related to the chemical , is used in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, an antipsychotic medication. The process involves methylation, bromination, and oxidation steps (Wang Yu, 2008).
Photodynamic Therapy
- Photodynamic Therapy for Cancer : Derivatives of the compound, such as in the form of zinc phthalocyanine substituted with bromophenol, have been synthesized and characterized for potential use in photodynamic therapy, particularly for cancer treatment. These derivatives have shown significant promise due to their high singlet oxygen quantum yield, crucial for Type II photosensitizers in cancer therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Pharmacological Research
- Antiviral Research : An analog of Methyl 4-amino-2-methoxybenzoate has been used in the synthesis of new compounds for potential antiviral activity. The synthesized compounds were tested against human cytomegalovirus and herpes simplex virus type 1, demonstrating the relevance of such derivatives in antiviral research (N. Saxena, L. A. Coleman, J. Drach, L. Townsend, 1990).
Biochemical Studies
- Biochemical Enzyme Studies : The compound, particularly its methoxybenzoate form, has been studied for its interaction with a 4-methoxybenzoate O-demethylating enzyme system in Pseudomonas putida. This research is significant for understanding the metabolic pathways and enzymatic interactions in microbiology (F. Bernhardt, N. Erdin, H. Staudinger, V. Ullrich, 1973).
Mechanism of Action
Mode of Action
The presence of the amino and methoxy functional groups suggests that it may interact with its targets through hydrogen bonding or dipole-dipole interactions .
Pharmacokinetics
It is suggested that the compound has high gi absorption . The impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
Methyl 4-amino-3-bromo-5-methoxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to the formation of a transient enzyme-substrate complex. This interaction can influence the enzyme’s activity and, consequently, the biochemical pathways it regulates .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in apoptosis and cell proliferation. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic anion transporters or bound to plasma proteins for systemic distribution. These interactions can affect the compound’s localization and accumulation in different tissues, influencing its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are essential for understanding the compound’s activity and function at the cellular level .
Properties
IUPAC Name |
methyl 4-amino-3-bromo-5-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTCZYCMVFZROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624790 | |
Record name | Methyl 4-amino-3-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762292-57-9 | |
Record name | Methyl 4-amino-3-bromo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.